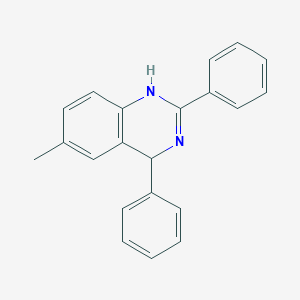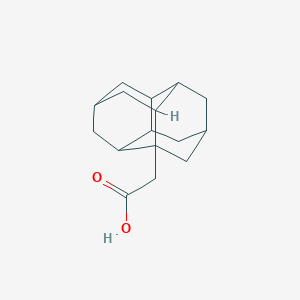oxophosphanium CAS No. 138568-50-0](/img/structure/B14269673.png)
[2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyl](hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a cyclopentyl ring, and a phosphonium group, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium typically involves the reaction of 4,4-dimethyl-3-oxopentyl with a cyclopentyl derivative under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Applications De Recherche Scientifique
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium involves its interaction with specific molecular targets. The hydroxy and phosphonium groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphonium
- 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphine
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium stands out due to its unique combination of functional groups and its specific reactivity profile
Propriétés
Numéro CAS |
138568-50-0 |
|---|---|
Formule moléculaire |
C12H22O4P+ |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
[2-(4,4-dimethyl-3-oxopentyl)-1-hydroxycyclopentyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H21O4P/c1-11(2,3)10(13)7-6-9-5-4-8-12(9,14)17(15)16/h9,14H,4-8H2,1-3H3/p+1 |
Clé InChI |
HDNTZJSZCJYRMX-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)C(=O)CCC1CCCC1(O)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



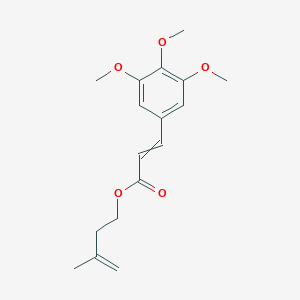

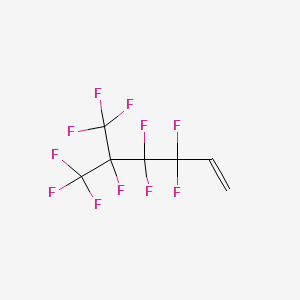
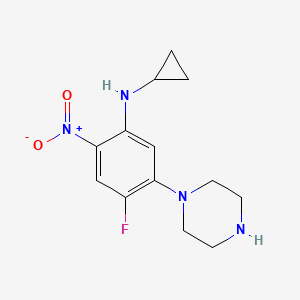
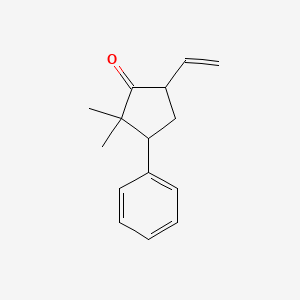
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
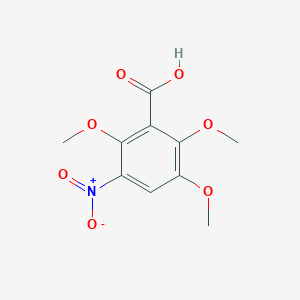


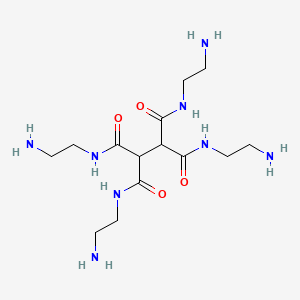
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
